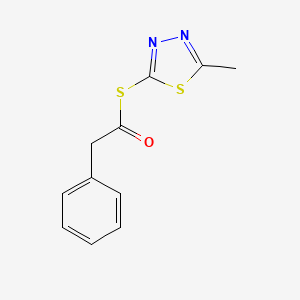
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with diethylamine and a chlorinating agent. One common method involves the following steps:
Starting Material Preparation: 2-Phenylpyrimidine is prepared through the condensation of benzaldehyde with guanidine in the presence of a base.
Chlorination: The 2-phenylpyrimidine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position.
Amination: The chlorinated intermediate is reacted with diethylamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-phenylpyrimidine: Lacks the diethylamine group, making it less versatile in certain reactions.
N,N-Diethyl-2-phenylpyrimidin-4-amine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine: Contains a methyl group instead of a phenyl group, altering its chemical and biological properties.
Uniqueness
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is unique due to the presence of both the chlorine atom and the diethylamine group
Propriétés
Numéro CAS |
823796-01-6 |
|---|---|
Formule moléculaire |
C14H16ClN3 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
5-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
QADPVGQXTUGHSC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
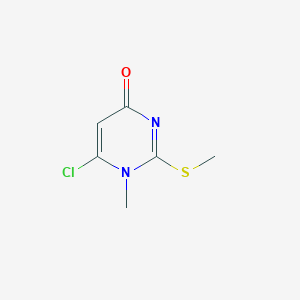

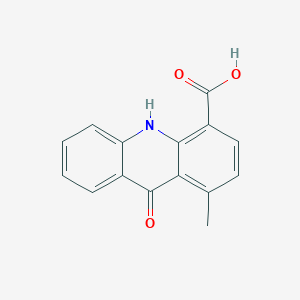
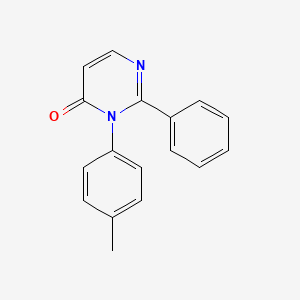
![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
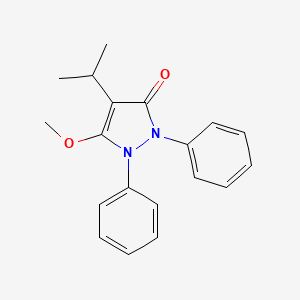
![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)
